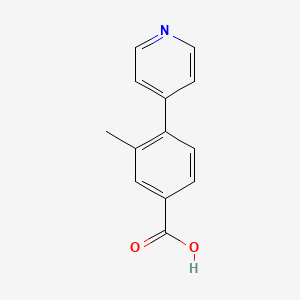

3-Methyl-4-(pyridin-4-yl)benzoic acid

説明

3-Methyl-4-(pyridin-4-yl)benzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position and a pyridin-4-yl substituent at the 4-position of the benzene ring. This compound combines aromatic and heteroaromatic moieties, making it a versatile scaffold in materials science, pharmaceutical chemistry, and coordination chemistry. The methyl group introduces steric and electronic effects, while the pyridine ring enables hydrogen bonding and metal coordination, enhancing its utility in supramolecular assemblies or as a ligand .

特性

IUPAC Name |

3-methyl-4-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-8-11(13(15)16)2-3-12(9)10-4-6-14-7-5-10/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVOSLOCKMQPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

3-Methyl-4-(pyridin-4-yl)benzoic acid can be synthesized through the reaction of benzoic acid with 3-pyridinecarboxaldehyde under acidic conditions. The reaction typically involves the use of a catalyst such as hydrochloric acid to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Benzoic acid} + \text{3-pyridinecarboxaldehyde} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.

化学反応の分析

Types of Reactions

3-Methyl-4-(pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

3-Methyl-4-(pyridin-4-yl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-Methyl-4-(pyridin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Methyl-4-(pyridin-4-yl)benzoic acid and analogous compounds:

Key Findings:

Acidity and Electronic Effects :

- Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) lower the pKa of the benzoic acid, increasing acidity. The methyl group in this compound exerts a mild electron-donating effect, resulting in a higher pKa compared to nitro analogs .

- Substituent position matters: Para-pyridyl groups (vs. meta) improve hydrogen-bonding efficiency, as seen in co-crystals with 1,3-bis(pyridin-4-yl)propane .

Synthetic Routes: this compound may be synthesized via Suzuki-Miyaura coupling (unlike trans-vinyl analogs, which require Knoevenagel condensation followed by oxidation) .

Spectroscopic and Photophysical Properties :

- Conjugated systems like trans-4-(2-(pyridin-4-yl)vinyl)benzoic acid exhibit redshifted UV-Vis absorption due to extended π-conjugation, whereas methyl or trifluoromethoxy substituents primarily affect molar absorptivity .

Crystallography and Supramolecular Chemistry :

- Para-pyridyl derivatives form more stable co-crystals than meta-pyridyl analogs. For example, 4-methoxybenzoic acid co-crystallizes with 1,3-bis(pyridin-4-yl)propane via O–H···N hydrogen bonds, a feature exploitable in designing porous materials .

生物活性

3-Methyl-4-(pyridin-4-yl)benzoic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and applications based on various studies.

Chemical Structure and Properties

This compound features a benzoic acid core with a methyl group at the 3-position and a pyridine ring at the 4-position. The structural formula can be represented as follows:

This unique structure contributes to its biological activity, allowing it to interact with various molecular targets.

Target Enzymes

The primary mechanism of action for this compound involves the inhibition of tyrosine kinases . These enzymes play crucial roles in cell signaling pathways that regulate cell growth and division. By inhibiting tyrosine kinases, the compound disrupts these pathways, leading to decreased cellular proliferation, particularly in cancer cells that overexpress these enzymes.

Biochemical Pathways

The compound's inhibitory action on tyrosine kinases affects several biochemical pathways:

- Cell Signaling : Alters pathways responsible for cellular communication and growth.

- Gene Expression : Modulates the expression of genes involved in cell cycle regulation.

- Oxidative Stress : Influences the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- K562 (Chronic Myeloid Leukemia) : IC50 values reported at approximately 5.6 μM.

- HL60 (Promyelocytic Leukemia) : IC50 values around 8.2 μM .

These findings suggest that the compound may serve as a potential lead compound for the development of new anticancer therapies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against a range of pathogens, although specific MIC values and comparative studies with standard antibiotics are still needed for comprehensive evaluation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships:

| Compound | Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 5.6 (K562) | Effective against overexpressing tyrosine kinases |

| Analog 10 (related structure) | Anticancer | 8.2 (HL60) | Demonstrated specificity against leukemia cells |

| Pyridine derivatives | Antimicrobial | Varies | Further studies needed for MIC values |

These findings underscore the potential of modifying the pyridine or benzoic acid moieties to enhance biological activity.

Applications in Scientific Research

This compound is being explored across various fields:

Q & A

Basic: What synthetic strategies are effective for preparing 3-Methyl-4-(pyridin-4-yl)benzoic acid?

Answer:

A common approach involves coupling pyridine derivatives with substituted benzoic acid precursors. For example, oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours achieved a 73% yield in a structurally analogous triazolopyridine synthesis . Hydrolysis of ester-protected intermediates (e.g., methyl esters) under basic or acidic conditions is critical for obtaining the free carboxylic acid moiety. Optimizing reaction stoichiometry and catalyst selection (e.g., FeCl₃ for chlorination steps) can improve yields .

Key Reaction Conditions:

| Parameter | Value | Reference |

|---|---|---|

| Oxidant | NaOCl | |

| Solvent | Ethanol | |

| Temperature | Room temperature | |

| Yield | 73% |

Basic: How should researchers characterize the crystallinity and molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard. SHELXL refines structural parameters against diffraction data, resolving bond lengths, angles, and hydrogen-bonding networks. For example, benzoic acid derivatives with pyridinyl groups exhibit planarity deviations ≤0.194 Å, with intermolecular O–H⋯N hydrogen bonds stabilizing crystal packing . Pre-purification via alumina plug filtration ensures crystallinity .

Typical Crystallographic Data:

| Metric | Value | Reference |

|---|---|---|

| R factor | 0.046 | |

| Planarity deviation | ≤0.194 Å | |

| Hydrogen bond length | ~1.8–2.0 Å |

Advanced: How can computational methods predict electronic properties and reactivity?

Answer:

Time-dependent density functional theory (TD-DFT) models the absorption spectra under electric fields, revealing redshift/blueshift trends in π→π* transitions. For analogs like 3-methyl-4-(dimethylamino)benzonitrile, field strengths >0.01 a.u. increase absorption energy by 0.5–1.0 eV . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., van der Waals vs. hydrogen bonding), aiding in co-crystal design .

Computational Insights:

| Property | Method | Outcome | Reference |

|---|---|---|---|

| Absorption shift | TD-DFT | +0.5–1.0 eV under electric field | |

| Interaction analysis | Hirshfeld surfaces | % contribution: H-bonding (~30%) |

Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Answer:

Discrepancies between NMR (solution state) and XRD (solid state) often arise from conformational flexibility or polymorphism. For example, pyridinyl-benzoic acid derivatives may exhibit rotational restrictions in the solid state due to hydrogen bonding, altering apparent substituent orientations. Validate using variable-temperature NMR and powder XRD to detect polymorphs .

Case Study:

- NMR (DMSO-d₆): Aromatic protons at δ 7.51 (s, 1H), 7.37 (d, J = 3.1 Hz, 1H) .

- XRD: Planar pyridinyl group with dihedral angle 35.82° relative to benzoic acid .

Basic: Which analytical techniques confirm purity and functional group integrity?

Answer:

- LC-MS (ESI): Detects molecular ion peaks (e.g., [M+H]⁺ at m/z 269.05 for C₁₅H₁₂N₂O₃) and fragments, ensuring absence of byproducts .

- ¹H/¹³C NMR: Assign peaks to pyridinyl (δ 8.0–8.5 ppm) and carboxylic acid (δ 12.97 ppm) protons .

- FT-IR: Confirm C=O stretch (~1680–1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced: How do substituent effects influence coordination chemistry in metal-organic frameworks (MOFs)?

Answer:

The pyridinyl nitrogen and carboxylic acid groups act as Lewis basic sites for metal coordination. In MOFs, steric effects from the methyl group at the 3-position can modulate pore size and ligand flexibility. For example, 4-(pyridin-4-yl)benzoic acid derivatives form 1D chains with Cu(II) nodes, while methyl substituents enhance thermal stability by reducing ligand mobility .

MOF Design Parameters:

| Metal Node | Ligand Geometry | Application | Reference |

|---|---|---|---|

| Cu(II) | 1D chains | Gas storage | |

| Zn(II) | 2D networks | Catalysis |

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of pyridinyl vapors.

- Waste Disposal: Neutralize carboxylic acid with bicarbonate before aqueous disposal .

Advanced: Can this compound serve as a precursor for photoactive materials?

Answer:

Yes, the conjugated π-system enables applications in organic photovoltaics (OPVs) and sensors. Substituent tuning (e.g., electron-withdrawing CF₃ groups) enhances charge-transfer efficiency. For analogs like 4-(trifluoromethyl)pyridinyl-benzoic acid, photoluminescence quantum yields reach ~40% in thin films .

Photophysical Data:

| Property | Value | Reference |

|---|---|---|

| Absorption λ_max | 290–320 nm | |

| Quantum yield | ~40% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。